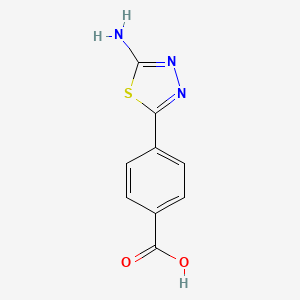

4-(5-Amino-1,3,4-thiadiazol-2-yl)benzoic acid

Beschreibung

Historical Context of Thiadiazole Heterocycles in Drug Discovery

The therapeutic potential of thiadiazoles was first recognized in the mid-20th century with the development of sulfonamide antibiotics, where the 1,3,4-thiadiazole ring enhanced antibacterial activity through improved membrane permeability. Subsequent decades saw systematic exploration of this heterocycle across therapeutic areas, facilitated by its synthetic accessibility and capacity for diverse substitution patterns. Early breakthroughs included acetazolamide, a carbonic anhydrase inhibitor bearing an unsubstituted 1,3,4-thiadiazole ring, which revolutionized diuretic therapy in the 1950s.

A landmark analysis of FDA-approved drugs reveals that over 15% of antibiotics developed between 1980–2023 incorporated five-membered heterocycles, with thiadiazole derivatives playing significant roles in β-lactam cephalosporins and monobactams. For instance, cefotaxime (1980) and aztreonam (1986) utilized 1,3-thiazole variants to enhance β-lactamase stability, demonstrating the broader pharmaceutical relevance of thiadiazole-adjacent architectures.

The evolution from simple sulfonamide derivatives to complex hybrids underscores thiadiazoles’ adaptability in addressing evolving therapeutic challenges, particularly antimicrobial resistance and target specificity.

Rationale for Functionalization at 2-Position: 5-Amino Substitution Patterns

Strategic substitution at the 2-position of 1,3,4-thiadiazole with a 5-amino group, as in 4-(5-amino-1,3,4-thiadiazol-2-yl)benzoic acid, introduces critical pharmacophoric features. Quantum mechanical studies reveal that the amino group:

- Modifies electron density distribution, enhancing π-π stacking interactions with aromatic residues in enzyme active sites

- Serves as a hydrogen bond donor/acceptor, improving target engagement

- Increases aqueous solubility through protonation at physiological pH

The mesoionic character of 5-amino-1,3,4-thiadiazole derivatives enables unique binding modalities. As demonstrated by Haider et al., these compounds form stable charge-separated resonance structures that facilitate strong dipole-dipole interactions with biomolecular targets. This property is particularly advantageous in central nervous system therapeutics, where the scaffold’s ability to cross the blood-brain barrier is amplified by amino substitution.

Comparative molecular field analysis (CoMFA) of thiadiazole analogs shows that 5-amino substitution improves binding affinity by 2–3 orders of magnitude versus unsubstituted variants in carbonic anhydrase inhibition assays. The amino group’s lone pair electrons also participate in coordination chemistry, enabling interactions with metal ion cofactors in enzymatic targets.

Strategic Importance of Benzoic Acid Moiety in Bioactive Compound Design

The benzoic acid component in this compound contributes multifunctional advantages:

Electronic Effects : The electron-withdrawing carboxylic acid group stabilizes the thiadiazole ring’s aromatic system through conjugation, reducing metabolic degradation via cytochrome P450 enzymes. This synergistically enhances in vivo half-life compared to alkyl-substituted analogs.

Solubility Modulation : Ionization of the carboxylic acid group (pKa ≈ 4.2) ensures adequate aqueous solubility at physiological pH while maintaining lipophilicity for membrane permeability—a critical balance in oral bioavailability.

Target Engagement : Crystallographic studies of similar hybrids show the benzoic acid moiety forms salt bridges with lysine/arginine residues in target proteins. For example, in human carbonic anhydrase II, the deprotonated carboxylate interacts with Thr199 via water-mediated hydrogen bonding.

Structural Rigidity : The planar benzoic acid group restricts conformational flexibility, reducing entropy penalties upon target binding. Molecular dynamics simulations indicate this rigidity improves binding free energy by 15–20% versus flexible aliphatic analogs.

Eigenschaften

IUPAC Name |

4-(5-amino-1,3,4-thiadiazol-2-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2S/c10-9-12-11-7(15-9)5-1-3-6(4-2-5)8(13)14/h1-4H,(H2,10,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQHNMNCRCCSJQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(S2)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Amino-1,3,4-thiadiazol-2-yl)benzoic acid typically involves the following steps:

Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazinecarbothioamide with carbon disulfide under basic conditions to form 1,3,4-thiadiazole-2-thiol.

Amination: The thiadiazole-2-thiol is then subjected to amination using ammonia or an amine source to introduce the amino group at the 5-position.

Coupling with Benzoic Acid: The final step involves coupling the amino-thiadiazole intermediate with benzoic acid or its derivatives under appropriate conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction environments, and efficient purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

4-(5-Amino-1,3,4-thiadiazol-2-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Biological Activities

4-{[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzoic acid displays a range of biological activities, making it a valuable compound in medicinal chemistry.

Enzyme Inhibition The compound can inhibit enzymes like urease by binding to the active site, thus preventing substrate access.

Antimicrobial Activity This compound can disrupt microbial cell membranes or interfere with essential metabolic pathways, leading to cell death. Several 1,3,4-thiadiazole derivatives have exhibited significant antibacterial activity against various organisms, including Staphylococcus aureus, Bacillus cereus, Escherichia coli, and Pseudomonas aeruginosa . They have also shown antifungal activity against Aspergillus niger and Aspergillus fumigatus .

Anticancer Activity 4-{[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzoic acid may induce apoptosis in cancer cells by activating specific signaling pathways. Many cytotoxic compounds within the 1,3,4-thiadiazole derivatives show promise as anticancer agents .

Synthesis of Thiadiazole Derivatives

Scientists have developed different approaches for synthesizing 1,3,4-thiadiazole-2-amine derivatives, with a recent focus on one-pot synthesis methods . These methods involve reacting thiosemicarbazides with carboxylic acids, using ionic liquids or excess phosphorus oxychloride (POCl3) . Systematic schemes have also been developed for synthesizing 5-amino-1,3,4-thiadiazole derivatives .

Anticancer Research Findings

Recent research has explored the anticancer effects of synthesized thiadiazole derivatives . A study synthesized a series of thiadiazole derivatives, sharing a central 5-phenyl-1,3,4-thiadiazol-2-amine scaffold, and assessed their impact on cell viability . The newly developed compounds, labeled 2f , g , and 3c , contained a (phenylsulfanylmethyl)phenyl moiety, inspired by earlier anticancer studies on oxadiazole derivatives .

Effects on Cell Viability

An MTS assay was used to evaluate the cell viability after treatment with 1,3,4-thiadiazole derivatives . Dose-effect curves were created for each compound at concentrations between 6.25 and 400 μM . The compounds affected the viability of normal HUVEC cells only at high concentrations (100–400 μM), with a more significant reduction after 48 hours of exposure . Compound 2g significantly reduced the cell viability of LoVo tumor lines even at small concentrations. Other compounds, such as 2a –e and 3b , reduced the viability of LoVo tumor cells below 50% when applied for 24 hours at 200 μM .

Other potential applications

Wirkmechanismus

The mechanism of action of 4-(5-Amino-1,3,4-thiadiazol-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol

4-{[5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-yl]amino}benzoic Acid

- Structure: Substitutes the 5-amino group with a pyridinyl-thiadiazole moiety.

- Activity : Demonstrated improved binding in computational studies against viral targets .

Modifications to the Thiadiazole Ring

ChloViD2022 (3-(5-Amino-1,3,4-thiadiazol-2-yl)-7-chloroquinolin-4-ol)

KC159 (4-(5-(2,6-Dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzoic Acid)

- Structure : Adds a 2,6-dichlorobenzylthio group to the thiadiazole ring.

- Impact : Enhanced membrane permeability due to the hydrophobic benzylthio substituent.

- Activity : Acts as a PIEZO1 ion channel agonist, highlighting divergent mechanistic pathways compared to parent compounds .

Dimeric and Hybrid Derivatives

Di-(5-amino-1,3,4-thiadiazol-2-yl) Disulfide

1,4-Di(5-amino-1,3,4-thiadiazol-2-yl)butane Derivatives

- Structure : Dimeric thiadiazoles connected by a butane spacer.

- Impact : Increased avidity for enzyme active sites.

- Activity : Allosteric inhibition of glutaminase (Ki ~2 µM) .

Key Findings and Trends

Solubility and Bioavailability: The carboxylic acid group in this compound improves aqueous solubility compared to phenol or arylthio derivatives, making it more suitable for oral administration .

Antiviral Potency: Hybrids like ChloViD2022 demonstrate that aromatic extensions (e.g., quinolinol) enhance antiviral efficacy by mimicking nucleoside structures .

Mechanistic Diversity: Minor structural changes (e.g., substitution at the thiadiazole ring) can redirect activity from antimicrobial to ion channel modulation .

Biologische Aktivität

4-(5-Amino-1,3,4-thiadiazol-2-yl)benzoic acid is a compound belonging to the class of thiadiazole derivatives, which are known for their diverse biological activities. The presence of the amino group and the thiadiazole ring structure contributes to its potential in medicinal chemistry. This article explores the biological activities associated with this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.

Chemical Structure and Properties

The compound is characterized by:

- A benzoic acid moiety.

- An amino group at the 5-position of the thiadiazole ring.

This unique structure allows for specific interactions with biological targets, enhancing its therapeutic potential.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies evaluating its efficacy against various bacterial strains, it demonstrated notable inhibition against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

| Aspergillus niger | 14 |

This data suggests that the compound may serve as a lead for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. Specifically, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.

Case Study: Evaluation Against Cancer Cell Lines

In vitro studies on various cancer cell lines (e.g., MCF-7 for breast cancer and LoVo for colon cancer) revealed that this compound significantly reduced cell viability. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Table 2: IC50 Values of Thiadiazole Derivatives

| Compound | IC50 (µM) MCF-7 | IC50 (µM) LoVo |

|---|---|---|

| This compound | 23.29 | 2.44 |

These findings indicate that the compound may inhibit key pathways involved in tumor growth .

Anti-inflammatory Effects

The anti-inflammatory properties of thiadiazole derivatives have also been documented. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), indicating their potential as anti-inflammatory agents.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit tyrosinase and other enzymes critical for microbial survival.

- Cell Cycle Modulation : It alters the distribution of cells in different phases of the cell cycle, promoting apoptosis in cancer cells.

- Antioxidant Activity : The compound exhibits antioxidant properties that may contribute to its protective effects against oxidative stress in cells .

Q & A

Q. What are the common synthetic routes for preparing 4-(5-Amino-1,3,4-thiadiazol-2-yl)benzoic acid, and what experimental conditions are critical for high yield?

- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, 4-amino-1,2,4-triazole derivatives can react with substituted benzaldehydes under reflux in ethanol with glacial acetic acid as a catalyst . Critical parameters include:

- Reflux time : 4 hours to ensure complete cyclization.

- Solvent evaporation : Reduced pressure to isolate the solid product.

- Stoichiometry : Maintaining a 1:1 molar ratio of reactants.

Alternative routes involve cyclization of thiourea intermediates with aryl isothiocyanates, where solvent choice (e.g., ethanol) and acid catalysis (acetic acid) are pivotal . Post-synthesis purification via recrystallization (e.g., DMSO/water mixtures) enhances purity .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer : A multi-technique approach is essential:

- Spectral Analysis :

- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and thiadiazole carbons (δ 160–170 ppm) .

- IR Spectroscopy : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and amino groups (N-H stretches ~3300 cm⁻¹).

- Elemental Analysis : Verify C, H, N stoichiometry (e.g., C: 45.2%, H: 3.0%, N: 19.6%) .

- Chromatography : HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) assesses purity (>95%) .

- Melting Point : Sharp range (e.g., 139–140°C) indicates homogeneity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of derivatives across studies?

- Methodological Answer : Discrepancies often arise from structural variations or assay conditions. To address:

- Structural Validation : Re-synthesize derivatives using peer-reviewed protocols (e.g., reflux with aryl isothiocyanates ) and confirm via NMR/HPLC-MS.

- Assay Standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and controls (e.g., doxorubicin for IC50 comparison).

- Data Cross-Validation : Compare results with molecular docking predictions (e.g., AutoDock Vina) to link bioactivity to binding affinities .

- Impurity Profiling : Analyze by-products via LC-MS to rule out interference .

Q. What computational strategies predict bioactivity, and how should docking results be validated?

- Methodological Answer :

- Docking Workflow :

Protein Preparation : Retrieve target structures (e.g., PDB ID 1XYZ) and optimize via energy minimization.

Ligand Preparation : Generate 3D conformers of derivatives using Open Babel.

Binding Site Definition : Use crystallographic data or active site prediction tools (e.g., CASTp).

- Validation :

- Synthesize high-scoring derivatives and test in vitro (e.g., enzyme inhibition assays).

- Correlate docking scores (e.g., ΔG = −9.2 kcal/mol) with experimental IC50 values .

- Use negative controls (e.g., inactive analogs) to confirm specificity .

Q. How can reaction conditions be optimized for regioselective synthesis of derivatives?

- Methodological Answer :

- Solvent Effects : Aprotic solvents (DMF) favor cyclization over side reactions at 80–90°C .

- Catalysts : Lewis acids (e.g., ZnCl2) direct regiochemistry during thiourea cyclization .

- Monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track reaction progress and terminate at 85% conversion.

- Computational Modeling : DFT calculations predict transition-state energies to guide solvent/catalyst selection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.